N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide

STAT3 inhibition SH2 domain SPR binding

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide (CAS 847388-08-3) is a synthetic small-molecule heterocycle comprising an imidazo[1,2-a]pyrimidine core linked via a 2-methoxyphenyl bridge to a 3-(trifluoromethyl)benzamide moiety. Drug-target mapping databases annotate the compound as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3; UniProt P40763), classifying it within the STAT3 inhibitor pharmacological class.

Molecular Formula C21H15F3N4O2
Molecular Weight 412.372
CAS No. 847388-08-3
Cat. No. B2482803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide
CAS847388-08-3
Molecular FormulaC21H15F3N4O2
Molecular Weight412.372
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C21H15F3N4O2/c1-30-18-7-6-13(17-12-28-9-3-8-25-20(28)27-17)11-16(18)26-19(29)14-4-2-5-15(10-14)21(22,23)24/h2-12H,1H3,(H,26,29)
InChIKeyAJCPTRLOSXLZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide (CAS 847388-08-3): Target Identity and Procurement-Relevant Baseline


N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide (CAS 847388-08-3) is a synthetic small-molecule heterocycle comprising an imidazo[1,2-a]pyrimidine core linked via a 2-methoxyphenyl bridge to a 3-(trifluoromethyl)benzamide moiety . Drug-target mapping databases annotate the compound as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3; UniProt P40763), classifying it within the STAT3 inhibitor pharmacological class [1]. The molecular formula is C₂₁H₁₆F₃N₄O₂ (exact mass 412.11 g/mol) . Publicly available quantitative bioactivity data for this specific compound are extremely sparse, with no peer-reviewed primary research articles identified in major biomedical databases.

Why Generic STAT3 Inhibitor Substitution Is Not Possible for CAS 847388-08-3


The imidazo[1,2-a]pyrimidine chemotype occupies a distinct chemical space compared to the salicylic acid-based (e.g., S3I-201), quinone-based (e.g., STA-21/deoxytetrangomycin), or benzothiophene-based (e.g., Stattic) STAT3 inhibitors [1]. Within the imidazo[1,2-a]pyrimidine benzamide sub-series, the presence of the 3-trifluoromethyl substituent on the benzamide ring differentiates CAS 847388-08-3 from the unsubstituted benzamide analog (CAS 847387-98-8) and halogen-substituted analogs (3-chloro, CAS 862810-84-2; 3-bromo; 4-fluoro) . The electron-withdrawing -CF₃ group is known to modulate metabolic stability, lipophilicity (logP), and target-binding interactions in drug-like molecules, meaning potency, selectivity, and pharmacokinetic profiles cannot be assumed to be interchangeable among these structurally related compounds without direct comparative data [2].

Quantitative Differentiation Evidence for CAS 847388-08-3 Against Closest Analogs


STAT3 Target Engagement: CAS 847388-08-3 vs. Unsubstituted Benzamide Analog (Class-Level Binding Inference)

No direct head-to-head SPR or biochemical binding comparison between CAS 847388-08-3 and its closest analogs has been published. Class-level inference based on STAT3 SH2 domain binding data available for structurally related imidazo[1,2-a]pyrimidine derivatives in BindingDB indicates that compounds in this chemotype space can achieve Kd values ranging from low micromolar to double-digit micromolar against the STAT3 SH2 domain [1]. The 3-CF₃ substituent of the target compound would be expected, on the basis of medicinal chemistry principles [2], to alter the binding enthalpy and lipophilic contact with the SH2 domain relative to the unsubstituted benzamide (CAS 847387-98-8), but no quantitative binding measurement for either compound is available in the public domain.

STAT3 inhibition SH2 domain SPR binding Structure-activity relationship

Cell-Based Antiproliferative Activity: In-Series Inference from Imidazo[1,2-a]pyrimidine STAT3 Inhibitors

No cell-based IC₅₀ data for CAS 847388-08-3 have been published. A structurally distinct imidazo[1,2-a]pyrimidine-bearing compound from the US9211296 patent series (Table 7, Compound 9; molecular formula C₁₈H₂₃N₅, molecular weight 309.4 g/mol) demonstrated an IC₅₀ of 800 nM against STAT3 in CAL-33 human cancer cells [1]. This compound shares the imidazo[1,2-a]pyrimidine core but differs substantially in the substitution pattern and overall scaffold connectivity from CAS 847388-08-3. Consequently, no direct quantitative inference regarding the antiproliferative activity of CAS 847388-08-3 can be drawn.

Antiproliferative activity Cancer cell lines STAT3-dependent proliferation

Selectivity Profile: Complete Absence of Data for CAS 847388-08-3 and Its Structural Analogs

No selectivity profiling data (e.g., kinome-wide screening, STAT1/STAT5 counter-screens, or safety pharmacology panels) are publicly available for CAS 847388-08-3 or for its closest structural analogs—the 3-chloro (CAS 862810-84-2), 3-bromo, 4-fluoro, and unsubstituted benzamide (CAS 847387-98-8) derivatives . In the absence of such data, no claim regarding selectivity over STAT1, STAT5, or other STAT family members can be made. Class-level evidence indicates that certain STAT3 SH2 domain inhibitors (e.g., Stattic, S3I-201) exhibit varying degrees of STAT1 selectivity, underscoring the need for compound-specific selectivity data [1].

Kinase selectivity STAT family selectivity Off-target profiling

Physicochemical Differentiation: -CF₃ Substitution vs. -Cl, -Br, -F, and -H Analogs (Computed Inference)

The 3-trifluoromethyl substituent of CAS 847388-08-3 is expected to confer higher lipophilicity and greater metabolic stability compared to the 3-chloro analog (CAS 862810-84-2), 3-bromo analog, 4-fluoro analog, and the unsubstituted benzamide (CAS 847387-98-8), based on well-established physicochemical principles of fluorine substitution [1]. The -CF₃ group has a Hansch π constant of approximately 0.88, substantially higher than -Cl (π ≈ 0.71) and -H (π = 0), indicating a meaningful increase in lipophilicity that would affect membrane permeability, plasma protein binding, and metabolic clearance [2]. However, no experimentally measured logP, solubility, or metabolic stability data have been published for any compound in this series, so this differentiation remains purely computational and inferential.

Lipophilicity Metabolic stability Physicochemical properties logP

Appropriate Research and Application Scenarios for CAS 847388-08-3 Given Current Evidence Limitations


Use as a Chemical Probe in Exploratory STAT3 Target Engagement Studies (With Internal Validation Required)

CAS 847388-08-3 may serve as a starting point for exploratory STAT3 target engagement studies, but ONLY when accompanied by internal SPR or fluorescence polarization (FP) assays to establish its binding affinity (Kd) to the STAT3 SH2 domain before use in cellular models. The absence of published binding data [1] means that each batch must be validated against in-house reference standards.

Structure-Activity Relationship (SAR) Studies Comparing -CF₃, -Cl, -Br, -F, and -H Benzamide Analogs

The compound is suitable as a -CF₃-substituted exemplar in a systematic SAR investigation of the benzamide ring substitution pattern within the imidazo[1,2-a]pyrimidine series. When procured alongside the unsubstituted analog (CAS 847387-98-8), 3-chloro analog (CAS 862810-84-2), and other halogen variants, a comparative evaluation of biochemical potency, cellular activity, and physicochemical properties could be generated de novo .

Computational Docking and Pharmacophore Modeling of STAT3 SH2 Domain Ligands

Given the absence of experimental binding data, CAS 847388-08-3 is best deployed as a docking candidate in computational studies aimed at predicting binding modes of trifluoromethyl-substituted imidazo[1,2-a]pyrimidines to the STAT3 SH2 domain. Such studies could generate testable hypotheses regarding the impact of -CF₃ substitution on binding affinity relative to -H and -Cl analogs [2].

Negative Control Compound for STAT3-Independent Cellular Assays

Until its STAT3 inhibitory activity is experimentally confirmed, CAS 847388-08-3 can be used as a structurally matched but pharmacologically unvalidated comparator in cellular assays designed to distinguish STAT3-dependent from STAT3-independent phenotypes, provided that a validated STAT3 inhibitor (e.g., Stattic or S3I-201) is included as a positive control.

Quote Request

Request a Quote for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.